molecular formula C18H13BrN4O B10812153 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B10812153
M. Wt: 381.2 g/mol
InChI Key: NBDNNRXDKVMOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a scaffold renowned for its pharmacological versatility. Structurally, it features:

  • 1-phenyl at position 1,
  • 6-methyl at position 6,
  • 5-(4-bromophenyl) at position 3.

Pyrazolo[3,4-d]pyrimidin-4-ones are synthesized via condensation reactions of amino precursors with aldehydes or thiazole derivatives, as demonstrated in studies involving intermediates like 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The bromophenyl group at position 5 contributes to increased lipophilicity and steric bulk, which may influence receptor binding and metabolic stability .

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

5-(4-bromophenyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H13BrN4O/c1-12-21-17-16(11-20-23(17)15-5-3-2-4-6-15)18(24)22(12)14-9-7-13(19)8-10-14/h2-11H,1H3

InChI Key

NBDNNRXDKVMOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C24H17BrN4OC_{24}H_{17}BrN_4O, with a molecular weight of approximately 457.3 g/mol. The presence of the bromophenyl group significantly influences its electronic properties and biological interactions.

Biological Activity

Anticancer Activity:
Research indicates that this compound exhibits potent anticancer properties. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a critical role in regulating the cell cycle. Inhibition of CDK2 can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Inhibition of NF-κB Pathway:
Moreover, the compound has been shown to suppress the nuclear factor-kappa B (NF-κB) pathway. This pathway is crucial in regulating immune response and inflammation; thus, its inhibition may contribute to the anti-inflammatory and anticancer effects observed .

The mechanisms through which 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts its biological effects include:

  • CDK2 Inhibition:
    • The compound binds to the ATP-binding site of CDK2, preventing its interaction with cyclins and halting cell cycle progression.
  • NF-κB Suppression:
    • By inhibiting IκB kinase (IKK), the compound prevents the phosphorylation and degradation of IκB proteins, leading to reduced NF-κB activity and subsequent downregulation of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MDA-MB-231 Cells:
    • In vitro studies demonstrated that 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exhibited significant cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231), with an IC50 value indicating effective growth inhibition .
  • Selectivity Against Normal Cells:
    • The compound showed low cytotoxicity in normal Vero cells (IC50 > 25 µM), suggesting a favorable selectivity index that highlights its potential therapeutic window .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneStructurePotent CDK2 inhibitor; suppresses NF-kB pathway
6-Methylpyrazolo[3,4-d]pyrimidine derivativesStructureVariations in substituents lead to diverse biological activities
6-(Benzo[d][1,3]dioxol-5-yl)-...StructureExhibits different biological profiles based on substituents

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The core scaffold allows modular substitution, enabling optimization for diverse targets (e.g., anti-inflammatory, antifungal, kinase inhibition) .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (Br, Cl) at position 5 enhance target affinity but may increase metabolic instability.
  • Methyl at position 6 improves solubility without compromising activity .

Clinical Potential: Derivatives like 11f and 8Vc are candidates for preclinical development due to their efficacy-toxicity profiles .

Preparation Methods

Synthetic Strategy and Key Intermediate Utilization

Pyrazolo[3,4-d]pyrimidinones are typically constructed via cyclocondensation reactions between aminopyrazole derivatives and carbonyl-containing precursors. A critical intermediate for the target compound is 5-(4-bromophenyl)-4,6-dichloropyrimidine, whose synthesis is detailed in multiple patents . Although these patents focus on dichloropyrimidine derivatives, their methodologies inform the functionalization steps required to introduce the pyrazole ring and subsequent modifications.

For instance, the esterification of p-bromophenylacetic acid using solid acid catalysts (e.g., sulfate-supported iron oxide) in methanol yields methyl p-bromophenylacetate, which can undergo Claisen condensation with dimethyl carbonate to form β-keto ester intermediates . These intermediates are pivotal for constructing the pyrimidine core. Subsequent cyclization with formamidine hydrochloride generates aminopyrimidines , which may serve as precursors for pyrazolo annulation.

Functionalization and Methyl Group Introduction

The 6-methyl group in the target compound likely originates from a methyl-substituted precursor. One approach involves using methylmalonyl chloride or methyl acetoacetate during the cyclocondensation step. For instance, substituting dimethyl carbonate with methyl acetoacetate in the Claisen condensation could introduce a methyl group at the 6-position.

Alternatively, post-cyclization alkylation using methyl iodide in the presence of a base (e.g., potassium carbonate) may achieve selective methylation. Patent US10556871B1 demonstrates the utility of sodium methoxide in similar contexts, suggesting that basic conditions could facilitate this transformation without degrading the bromophenyl substituent.

Key parameters from the cited patents, such as temperature, solvent choice, and catalyst loading, are critical for reproducibility. For example:

Reaction StepConditionsYield (%)Source
EsterificationMethanol, solid acid catalyst, reflux94–95
Claisen CondensationDimethyl carbonate, NaOMe, 70–80°C85–90
CyclizationFormamidine HCl, 20–30°C, 15–17h91–92
ChlorinationPOCl₃/N,N-dimethylaniline, 95–105°C84–86

Adapting these conditions to pyrazolo-pyrimidinone synthesis would require modifying temperatures during cyclization (e.g., 80–100°C for hydrazine reactions) and optimizing solvent systems to balance solubility and reactivity.

The cited patents emphasize HPLC for purity analysis (e.g., 99.93% purity achieved via recrystallization) . For the target compound, chromatographic methods (silica gel column, ethyl acetate/hexane) and recrystallization from ethanol-water mixtures are recommended. Spectral data (¹H/¹³C NMR, HRMS) would be essential for structural confirmation, though these are not provided in the available documents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be optimized?

  • Methodology :

  • Begin with condensation of substituted pyrazole precursors with α-chloroacetamides or arylpiperazines under reflux in aprotic solvents (e.g., DMF or THF). Catalytic bases like triethylamine improve cyclization efficiency .
  • Optimize stoichiometry of bromophenyl substituents to minimize side products. For fluorinated analogs, fluorobenzoylamino intermediates are critical for regioselectivity .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .
    • Key Parameters :
Reaction StepSolventTemperature (°C)CatalystYield (%)
CyclizationDMF80–100Et₃N60–75
PurificationEthanolRT85–90

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.6 ppm; pyrimidinone carbonyl at ~165 ppm) .
  • HPLC-UV : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (retention time ~8–10 min) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 423.05 for C₁₉H₁₄BrN₄O) .

Q. How can researchers assess the compound’s biological activity in preliminary studies?

  • Protocol :

  • Use in vitro assays targeting kinase inhibition (e.g., EGFR or BRAF) due to the pyrazolo-pyrimidine scaffold’s affinity for ATP-binding pockets.
  • Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) with MTT assays; include positive controls (e.g., staurosporine) .
  • Measure IC₅₀ values and compare with structurally related analogs (e.g., thieno-pyrimidinones) .

Q. What are the common solubility and stability challenges during experimental handling?

  • Solutions :

  • The compound is lipophilic (logP ~3.2); use DMSO for stock solutions (≤10 mM) and dilute in PBS containing 0.1% Tween-80 for in vitro assays.
  • Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the dihydropyrimidinone ring .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Approach :

  • Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB: 1M17 for EGFR). Focus on hydrogen bonding with pyrimidinone carbonyl and hydrophobic interactions with bromophenyl groups .
  • Validate predictions via site-directed mutagenesis (e.g., Lys721Ala in EGFR) and surface plasmon resonance (SPR) for binding affinity .

Q. What strategies address contradictions in reported bioactivity data across studies?

  • Critical Analysis :

  • Compare assay conditions: Variability in cell line passage number, serum concentration, or incubation time (e.g., 48 vs. 72 hours) significantly impacts IC₅₀ .
  • Re-evaluate purity (>98% by HPLC) and stereochemical integrity (chiral centers in dihydro-pyrimidinone) .
  • Use orthogonal assays (e.g., Western blot for phosphorylated kinases) to confirm target engagement .

Q. How can environmental fate studies predict the compound’s stability and ecotoxicity?

  • Experimental Design :

  • Assess hydrolysis (pH 2–12 buffers, 25–50°C) and photodegradation (UV light, λ = 254 nm) using LC-MS to identify breakdown products (e.g., debrominated derivatives) .
  • Conduct acute toxicity assays in Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .

Q. What computational tools optimize derivatives for enhanced pharmacokinetic properties?

  • Methodology :

  • Apply QSAR models (e.g., SwissADME) to predict bioavailability, CYP450 inhibition, and blood-brain barrier penetration.
  • Prioritize substituents with lower topological polar surface area (TPSA < 80 Ų) to improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.